
N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide” has been reported. For instance, the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives as scaffolds for new antimicrobial candidates have been studied . Also, N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA) are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives exhibit a wide array of pharmacological activities, making them central to drug development for various diseases. The review by Cherukupalli et al. (2017) emphasizes the role of pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, noting its application in developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory, and other medicinal properties. This highlights the versatility of pyrimidine scaffolds in medicinal chemistry and their potential for developing new therapeutic agents (Cherukupalli et al., 2017).
Pyrimidine in Synthesis of Medicinal Compounds
The synthesis and application of pyrimidine derivatives for electronic devices and luminescent elements are explored by Lipunova et al. (2018), demonstrating the chemical versatility of pyrimidine-containing molecules beyond traditional pharmaceuticals. This research showcases the potential for creating novel optoelectronic materials, thereby expanding the application of pyrimidine scaffolds into materials science (Lipunova et al., 2018).
Pyrimidine Analogs in Biological Sensing
Jindal and Kaur (2021) discuss the use of pyrimidine derivatives as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application in creating optical sensors underscores the adaptability of pyrimidine derivatives in developing tools for chemical and biological analysis (Jindal & Kaur, 2021).
Environmental Aspects of Pyrimidine Derivatives
The environmental fate of substances related to pyrimidine derivatives, such as alkylphenol ethoxylates (APEs), is reviewed by Ying et al. (2002), addressing concerns about their persistence and potential endocrine-disrupting effects. Although not directly related to "N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide," this paper provides insight into the environmental considerations and impact of chemically related substances (Ying et al., 2002).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-5-11(2)12(8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCUIUCPDPHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)
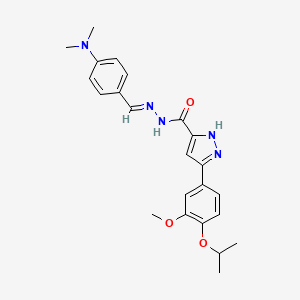
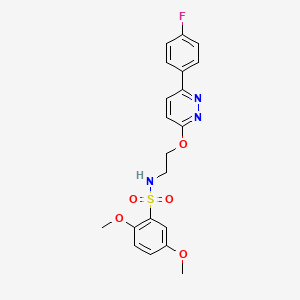
![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)
![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)
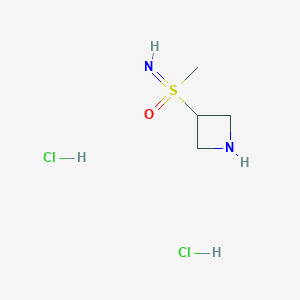
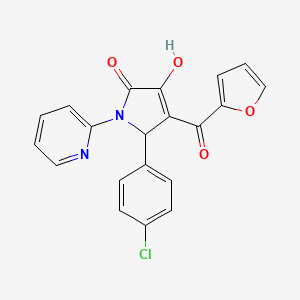
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)
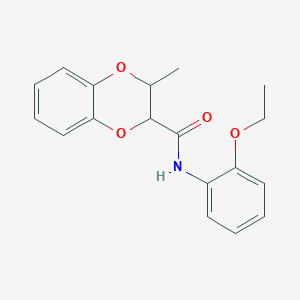
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)